molecular formula C9H14N2O3 B14371818 Ethyl 5-ethoxy-3-methyl-1H-pyrazole-1-carboxylate CAS No. 90566-16-8

Ethyl 5-ethoxy-3-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B14371818
CAS No.: 90566-16-8
M. Wt: 198.22 g/mol
InChI Key: XJMMKBFBDZEYTD-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-3-methyl-1H-pyrazole-1-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethoxy-3-methyl-1H-pyrazole-1-carboxylate typically involves the reaction of ethyl acetylpyruvate with hydrazine. This reaction proceeds through a nucleophilic addition followed by intramolecular cyclization to form the pyrazole ring . The reaction conditions often include the use of ethylene glycol as a solvent and can be carried out at room temperature, yielding the desired product in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-3-methyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions can vary depending on the desired product but often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring.

Mechanism of Action

The mechanism of action of Ethyl 5-ethoxy-3-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of biofilms by interfering with the signaling pathways in bacteria. Additionally, its anti-inflammatory and anticancer activities may be attributed to its ability to modulate the activity of enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-ethoxy-3-methyl-1H-pyrazole-1-carboxylate is unique due to its specific substituents, which can impart distinct chemical and biological properties. Its ethoxy group can enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

90566-16-8

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 5-ethoxy-3-methylpyrazole-1-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-4-13-8-6-7(3)10-11(8)9(12)14-5-2/h6H,4-5H2,1-3H3

InChI Key

XJMMKBFBDZEYTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NN1C(=O)OCC)C

Origin of Product

United States

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